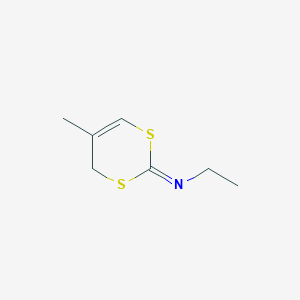
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is a synthetic peptide compound with a molecular formula of C22H24N6O5. It is known for its role as an impurity in the synthesis of certain pharmaceutical drugs, particularly those used to treat conditions like central precocious puberty and endometriosis . This compound is part of a class of peptides that have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the histidine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders and certain cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence the release of hormones by interacting with receptors in the hypothalamus and pituitary gland .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-L-prolyl-L-histidyl-L-proline
- 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-benzyl-D-histidyl-L-leucylarginyl-N-ethyl-L-prolinamide
Uniqueness
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is unique due to its specific sequence and structural features, which confer distinct biological activities. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it valuable for targeted therapeutic applications.
Properties
CAS No. |
60548-57-4 |
|---|---|
Molecular Formula |
C16H22N6O5 |
Molecular Weight |
378.38 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O5/c17-14(25)12-4-9(23)6-22(12)16(27)11(3-8-5-18-7-19-8)21-15(26)10-1-2-13(24)20-10/h5,7,9-12,23H,1-4,6H2,(H2,17,25)(H,18,19)(H,20,24)(H,21,26)/t9-,10+,11+,12+/m1/s1 |
InChI Key |
TYJPWOHEKZWVJM-RHYQMDGZSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)



![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)



